molecular formula C25H20ClN5OS B14081683 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide

Cat. No.: B14081683
M. Wt: 474.0 g/mol
InChI Key: VUNBWLSUVQEBAM-CCVNUDIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is a complex organic compound that features a benzimidazole core linked to an indole moiety through a sulfanyl bridge and an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with 2-chlorobenzaldehyde under acidic conditions.

    Introduction of the Sulfanyl Group: The benzimidazole derivative is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Formation of the Acetohydrazide: The intermediate product is then reacted with hydrazine hydrate to form the acetohydrazide group.

    Condensation with Indole: Finally, the acetohydrazide is condensed with indole-3-carboxaldehyde under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques such as recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Material Science: Its unique structure may allow for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

    Anticancer Research: Its structural features suggest potential activity against certain cancer cell lines, warranting further investigation.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, disrupting their normal function. This interaction may involve binding to the active site of an enzyme or altering the conformation of a receptor, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as 2-mercaptobenzimidazole and 2-aminobenzimidazole share structural similarities.

    Indole Derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid are structurally related.

    Hydrazide Derivatives: Compounds such as isoniazid and hydralazine contain the hydrazide functional group.

Uniqueness

The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-1H-indol-3-ylmethylidene]acetohydrazide lies in its combination of a benzimidazole core, an indole moiety, and a sulfanyl-acetohydrazide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C25H20ClN5OS

Molecular Weight

474.0 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-1H-indol-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C25H20ClN5OS/c26-20-9-3-1-7-17(20)15-31-23-12-6-5-11-22(23)29-25(31)33-16-24(32)30-28-14-18-13-27-21-10-4-2-8-19(18)21/h1-14,27H,15-16H2,(H,30,32)/b28-14+

InChI Key

VUNBWLSUVQEBAM-CCVNUDIWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CNC5=CC=CC=C54)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CNC5=CC=CC=C54)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.